molecular formula C8H18NO5PS2 B1682148 Vamidothion sulfoxide CAS No. 20300-00-9

Vamidothion sulfoxide

Cat. No.: B1682148
CAS No.: 20300-00-9
M. Wt: 303.3 g/mol
InChI Key: DOAIKHBMDHDGSV-UHFFFAOYSA-N
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Description

Vamidothion sulfoxide is a chemical compound derived from vamidothion, an organophosphate insecticide and acaricide. It is known for its systemic properties and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. This compound is primarily used in agricultural settings to control a variety of pests, including aphids, spidermites, and thrips .

Mechanism of Action

Target of Action

Vamidothion Sulfoxide primarily targets cholinesterase , an essential enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting cholinesterase, this compound disrupts normal nerve function .

Mode of Action

This compound acts as a cholinesterase inhibitor . It binds to the active site of the cholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves and disrupting normal nerve signal transmission .

Biochemical Pathways

Upon administration, this compound affects the cholinergic pathway . The inhibition of cholinesterase leads to an excess of acetylcholine in the synapses. This overstimulation affects various physiological processes controlled by the nervous system .

Pharmacokinetics

It’s known that vamidothion, the parent compound of this compound, is metabolized in both plants and animals to form this compound . More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function due to overstimulation caused by the accumulation of acetylcholine . This can lead to a variety of symptoms, including muscle weakness, convulsions, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment can affect its distribution and consequently, its exposure to organisms . .

Biochemical Analysis

Biochemical Properties

Vamidothion sulfoxide plays a role in biochemical reactions, particularly as a metabolite of vamidothion. It interacts with enzymes and proteins, specifically with cholinesterase . Vamidothion, the parent compound of this compound, is known to inhibit cholinesterase both in vitro and in vivo . This interaction is likely to be similar for this compound.

Cellular Effects

It is known that vamidothion, from which this compound is derived, inhibits cholinesterase, an enzyme crucial for nerve function . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that vamidothion, the parent compound, inhibits cholinesterase . This inhibition could potentially lead to changes in gene expression and impacts on other biomolecules.

Temporal Effects in Laboratory Settings

It is known that the parent compound, vamidothion, decomposes slowly at room temperature but is stable in organic solvents .

Dosage Effects in Animal Models

It is known that the parent compound, vamidothion, has high acute toxicity in mammals .

Metabolic Pathways

It is known that this compound is a metabolite of vamidothion, which is metabolized in plants to form this compound .

Preparation Methods

The synthesis of vamidothion sulfoxide involves the oxidation of vamidothion. This can be achieved through various chemical reactions, typically involving oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often include controlled temperatures and pH levels to ensure the selective oxidation of vamidothion to its sulfoxide form .

Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Vamidothion sulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of vamidothion sulfone.

    Reduction: Reduction reactions can revert this compound back to vamidothion.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions include vamidothion, vamidothion sulfone, and various substituted derivatives .

Comparison with Similar Compounds

Vamidothion sulfoxide is similar to other organophosphate compounds such as vamidothion, vamidothion sulfone, and other phosphorothioates. it is unique in its specific oxidation state and its particular efficacy as an insecticide and acaricide. Compared to vamidothion, this compound is more stable and has a different spectrum of activity against pests .

Similar Compounds

Properties

IUPAC Name

2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO5PS2/c1-7(8(10)9-2)17(12)6-5-16-15(11,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAIKHBMDHDGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)S(=O)CCSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942441
Record name 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20300-00-9
Record name Vamidothion sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vamidothion sulfoxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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